molecular formula C16H12BrN5O3 B2705505 2-(4-bromophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-tetrazole-5-carboxamide CAS No. 1396883-24-1

2-(4-bromophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-tetrazole-5-carboxamide

Cat. No.: B2705505
CAS No.: 1396883-24-1
M. Wt: 402.208
InChI Key: FZOPWHGFBHOFPD-UHFFFAOYSA-N
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Description

The compound “2-(4-bromophenyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2H-tetrazole-5-carboxamide” is a complex organic molecule that contains several functional groups, including a bromophenyl group, a dihydrobenzodioxin group, and a tetrazole carboxamide group .

Scientific Research Applications

Organic Synthesis and Characterization

Research focuses on the synthesis and characterization of related chemical compounds, demonstrating methodologies for constructing complex molecules with potential applications in materials science and drug discovery. For instance, the study of novel synthesis routes for heterocyclic compounds, including tetrazole derivatives, highlights the significance of these compounds in developing new materials and pharmaceuticals. The synthesis involves various steps, including condensation reactions and characterization through spectral analysis, indicating the compound's utility as a precursor for more complex chemical entities (Talupur, Satheesh, & Chandrasekhar, 2021).

Future Directions

The study of complex organic molecules like this one is an active area of research. Future work could involve synthesizing the compound and studying its properties and potential applications .

Properties

IUPAC Name

2-(4-bromophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN5O3/c17-10-1-4-12(5-2-10)22-20-15(19-21-22)16(23)18-11-3-6-13-14(9-11)25-8-7-24-13/h1-6,9H,7-8H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOPWHGFBHOFPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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